molecular formula C12H9F3O2 B14257385 4H-Pyran-4-one, 2,3-dihydro-2-[4-(trifluoromethyl)phenyl]-, (2S)- CAS No. 292836-59-0

4H-Pyran-4-one, 2,3-dihydro-2-[4-(trifluoromethyl)phenyl]-, (2S)-

Cat. No.: B14257385
CAS No.: 292836-59-0
M. Wt: 242.19 g/mol
InChI Key: PZEQVCWAKCLYFI-NSHDSACASA-N
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Description

4H-Pyran-4-one, 2,3-dihydro-2-[4-(trifluoromethyl)phenyl]-, (2S)-: is a chemical compound belonging to the class of pyranones. Pyranones are heterocyclic compounds containing a six-membered ring with one oxygen atom and a ketone group. This specific compound is characterized by the presence of a trifluoromethyl group attached to the phenyl ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Hetero-Diels-Alder Reaction: One common method for synthesizing 2,3-dihydro-4H-pyran-4-ones involves the hetero-Diels-Alder reaction. This reaction typically uses Danishefsky’s diene and aldehydes in the presence of a BINOLate-zinc complex catalyst.

    Intramolecular Rearrangement: Another method involves the p-TsOH-catalyzed intramolecular rearrangement of δ-hydroxyalkynones.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups if present.

    Reduction: Reduction reactions can target the ketone group in the pyranone ring.

    Substitution: The trifluoromethyl group on the phenyl ring can participate in various substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used in substitution reactions.

Major Products:

    Oxidation: Oxidation can lead to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction typically yields alcohols.

    Substitution: Substitution reactions can produce various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

Biology:

Medicine:

    Drug Development: The unique chemical structure of the compound makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

Industry:

    Material Science: The compound can be used in the synthesis of advanced materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 4H-Pyran-4-one, 2,3-dihydro-2-[4-(trifluoromethyl)phenyl]-, (2S)- is not well-documented. similar compounds exert their effects through interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Uniqueness: The presence of the trifluoromethyl group in 4H-Pyran-4-one, 2,3-dihydro-2-[4-(trifluoromethyl)phenyl]-, (2S)- imparts unique chemical properties, such as increased lipophilicity and stability, which are not present in the similar compounds listed above.

Properties

CAS No.

292836-59-0

Molecular Formula

C12H9F3O2

Molecular Weight

242.19 g/mol

IUPAC Name

(2S)-2-[4-(trifluoromethyl)phenyl]-2,3-dihydropyran-4-one

InChI

InChI=1S/C12H9F3O2/c13-12(14,15)9-3-1-8(2-4-9)11-7-10(16)5-6-17-11/h1-6,11H,7H2/t11-/m0/s1

InChI Key

PZEQVCWAKCLYFI-NSHDSACASA-N

Isomeric SMILES

C1[C@H](OC=CC1=O)C2=CC=C(C=C2)C(F)(F)F

Canonical SMILES

C1C(OC=CC1=O)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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